Acetylsalicylsäureanhydrid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Cholecalciferol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen:

5. Wirkmechanismus

Cholecalciferol übt seine Wirkungen über den Vitamin-D-Rezeptor aus, einen nuklearen Rezeptor, der die Expression verschiedener Gene reguliert, die am Calcium- und Phosphatstoffwechsel beteiligt sind. Nach Bindung an den Rezeptor bildet Cholecalciferol einen Komplex mit dem Retinoid-X-Rezeptor, der sich dann an Vitamin-D-Response-Elemente in der DNA bindet und die Transkription von Zielgenen moduliert . Dieser Prozess verstärkt die Calciumaufnahme im Darm, fördert die Knochenmineralisierung und reguliert die Immunfunktion .

Wirkmechanismus

Target of Action

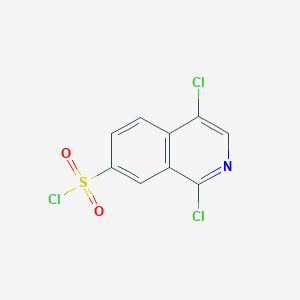

Acetylsalicylic anhydride, also known as Aspirin, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins and thromboxanes , which are involved in inflammation, pain, and fever .

Mode of Action

Aspirin acts by acetylating the hydroxyl of a serine residue at the 530 amino acid position in the active site of the COX enzymes . This acetylation is irreversible, which distinguishes aspirin from other nonsteroidal anti-inflammatory drugs (NSAIDs) . The acetylation process inhibits the normal functioning of the COX enzymes, thereby suppressing the production of prostaglandins and thromboxanes .

Biochemical Pathways

The inhibition of COX enzymes by aspirin leads to a decrease in the production of prostaglandins and thromboxanes . Prostaglandins are involved in the mediation of inflammation and pain, while thromboxanes play a role in blood clotting . Therefore, the suppression of these biochemical pathways results in reduced inflammation, pain, and clotting .

Pharmacokinetics

Aspirin is quickly absorbed through the cell membrane in the acidic conditions of the stomach . The increased pH and larger surface area of the small intestine cause aspirin to be absorbed more slowly there . Aspirin is metabolized in the liver by CYP2C19 and possibly CYP3A, and some is also hydrolyzed to salicylate in the gut wall . The elimination half-life is dose-dependent; it is 2-3 hours for low doses (100 mg or less), and 15-30 hours for larger doses . Aspirin is excreted in the urine (80-100%), sweat, saliva, and feces .

Result of Action

The primary result of aspirin’s action is the reduction of inflammation, pain, and fever . It is used to treat various inflammatory conditions such as Kawasaki disease, pericarditis, and rheumatic fever . Aspirin also suppresses platelet aggregation, which helps prevent heart attacks, ischemic strokes, and blood clots in high-risk individuals .

Action Environment

The action of aspirin can be influenced by various environmental factors. For instance, the pH of the stomach and small intestine affects the absorption of aspirin . Additionally, the presence of other drugs, especially other NSAIDs or blood thinners, can increase the risk of bleeding . or in children with infections due to the risk of Reye syndrome.

Biochemische Analyse

Biochemical Properties

Acetylsalicylic anhydride interacts with various enzymes and proteins in the body. It binds to and acetylates serine residues in the active site of cyclooxygenase enzymes, leading to reduced production of prostaglandin . This in turn mediates the effect of reduced inflammation and pain in affected tissues .

Cellular Effects

Acetylsalicylic anhydride has a direct impact on various types of cells and cellular processes. It disrupts the production of prostaglandins throughout the body by targeting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . This leads to a reduction in inflammation, pain, and fever .

Molecular Mechanism

The molecular mechanism of action of acetylsalicylic anhydride involves the inhibition of the cyclooxygenase (COX) enzymes. Acetylsalicylic anhydride acetylates the serine residue in the active site of the COX enzymes, which leads to a decrease in the production of prostaglandins . This results in the anti-inflammatory and analgesic effects of acetylsalicylic anhydride .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acetylsalicylic anhydride change over time. It is rapidly de-acetylated by esterases in human plasma, transforming into its primary metabolite, salicylic acid . This rapid transformation means that acetylsalicylic anhydride has a very short half-life .

Dosage Effects in Animal Models

In animal models, the effects of acetylsalicylic anhydride vary with different dosages. For example, in a study on mice, it was found that acetylsalicylic anhydride directly inhibits various human endometrial stem cell functions related to regenerative capacity . These effects were observed in autophagy-competent mice but not in two different models of genetic autophagy deficiency .

Metabolic Pathways

Acetylsalicylic anhydride is involved in several metabolic pathways. It is hydrolyzed in the plasma to salicylic acid . This metabolism occurs primarily by hepatic conjugation with glycin or glucuronic acid, each involving different metabolic pathways .

Transport and Distribution

Acetylsalicylic anhydride is transported and distributed within cells and tissues. It is absorbed rapidly from the stomach and intestine by passive diffusion . Once inside the cells, it undergoes a hydrolysis reaction, where acetylsalicylic anhydride reacts with water to break the ester bond and produce salicylic acid and acetic acid .

Subcellular Localization

It is known that acetylsalicylic anhydride and its metabolites can be found in various compartments within the cell due to their ability to pass through biological membranes .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Cholecalciferol kann durch die photochemische Umwandlung von 7-Dehydrocholesterol, einer in der Haut vorkommenden Verbindung, synthetisiert werden. Dieser Prozess beinhaltet die Bestrahlung von 7-Dehydrocholesterol mit ultravioletten B-Strahlen, was zur Bildung von Prävitamin D3 führt, welches dann thermisch zu Cholecalciferol isomerisiert wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von Cholecalciferol beinhaltet typischerweise die Extraktion von 7-Dehydrocholesterol aus Lanolin, einer Substanz, die aus Schafswolle gewonnen wird. Das extrahierte 7-Dehydrocholesterol wird dann ultravioletten B-Strahlen ausgesetzt, um Cholecalciferol zu erzeugen. Dieses Verfahren gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cholecalciferol unterliegt mehreren chemischen Reaktionen, darunter Oxidation, Reduktion und Isomerisierung. Eine der wichtigsten Reaktionen ist die Hydroxylierung von Cholecalciferol in der Leber zur Bildung von 25-Hydroxycholecalciferol, das in den Nieren weiter hydroxyliert wird, um die biologisch aktive Form, 1,25-Dihydroxycholecalciferol, zu erzeugen .

Häufige Reagenzien und Bedingungen:

Oxidation: Cholecalciferol kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Isomerisierung: Thermische Isomerisierung ist eine gängige Methode zur Umwandlung von Prävitamin D3 in Cholecalciferol.

Wichtigste gebildete Produkte:

1,25-Dihydroxycholecalciferol: Die aktive Form von Cholecalciferol, die eine entscheidende Rolle bei der Calcium- und Phosphathomöostase spielt.

1-Hydroxycholecalciferol und 1-Keto-Cholecalciferol: Abbauprodukte, die während thermischer und oxidativer Reaktionen gebildet werden.

Vergleich Mit ähnlichen Verbindungen

Cholecalciferol wird häufig mit Vitamin D2 (Ergocalciferol) verglichen, einer anderen Form von Vitamin D. Obwohl beide Verbindungen die Vitamin-D-Spiegel wirksam erhöhen, ist Cholecalciferol potenter und hat eine längere Halbwertszeit im Körper . Dies macht Cholecalciferol effektiver bei der Aufrechterhaltung ausreichender Vitamin-D-Spiegel im Laufe der Zeit .

Ähnliche Verbindungen:

Vitamin D2 (Ergocalciferol): In pflanzlichen Quellen und angereicherten Lebensmitteln enthalten.

1,25-Dihydroxycholecalciferol (Calcitriol): Die aktive Form von Cholecalciferol.

25-Hydroxycholecalciferol (Calcifediol): Die primäre im Blut zirkulierende Form von Cholecalciferol.

Die einzigartige Fähigkeit von Cholecalciferol, in der Haut synthetisiert zu werden, und seine höhere Potenz im Vergleich zu Vitamin D2 machen es zu einer bevorzugten Wahl für Nahrungsergänzungsmittel und therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

(2-acetyloxybenzoyl) 2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O7/c1-11(19)23-15-9-5-3-7-13(15)17(21)25-18(22)14-8-4-6-10-16(14)24-12(2)20/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWXYINGQXLWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163416 | |

| Record name | Acetylsalicylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1466-82-6 | |

| Record name | Acetylsalicylic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylsalicylic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylsalicylic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetylsalicylic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetylsalicylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetoxybenzoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPIRIN ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIA5Z82RHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea](/img/structure/B24166.png)

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)

![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)